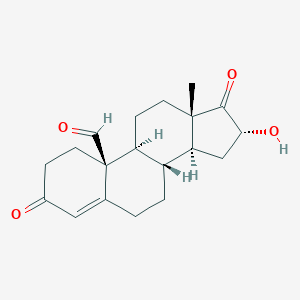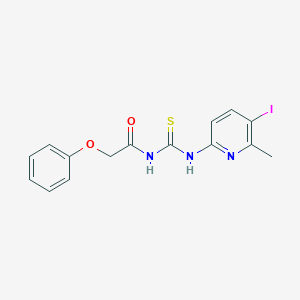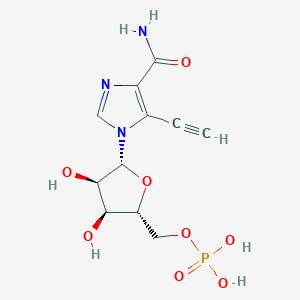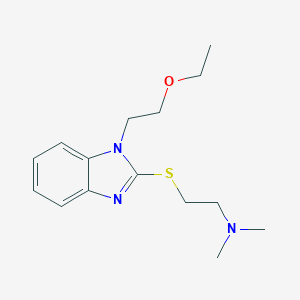![molecular formula C18H19ClN2O3 B238236 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide, also known as CI-994, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to have anti-tumor effects in preclinical studies, and its mechanism of action is believed to involve inhibition of histone deacetylases (HDACs). In
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide is believed to involve inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been shown to have other biochemical and physiological effects. It has been shown to induce differentiation in leukemia cells, and to inhibit angiogenesis in vitro and in vivo. In addition, 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. In addition, 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been shown to have anti-tumor effects in a variety of cancer cell lines, which suggests that it may be effective against a wide range of cancers. However, one limitation of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several possible future directions for research on 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide. One area of interest is the development of more potent and selective HDAC inhibitors, which may have improved efficacy and safety profiles. Another area of interest is the combination of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide with other anti-cancer agents, which may enhance its anti-tumor effects. Finally, the potential use of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide in the treatment of other diseases, such as inflammatory disorders, is also an area of interest for future research.
Métodos De Síntesis
The synthesis of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(isobutyrylamino)aniline to form the desired product. The final compound is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and paclitaxel.
Propiedades
Nombre del producto |
5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide |
|---|---|
Fórmula molecular |
C18H19ClN2O3 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)17(22)20-13-5-7-14(8-6-13)21-18(23)15-10-12(19)4-9-16(15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Clave InChI |
CZOWFWGDPKCSLV-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Solubilidad |
0.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)

![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)

![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)
